1-(2,3-Dichlorobenzoyl)piperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(2,3-Dichlorobenzoyl)piperazine typically involves the cyclization reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride . The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . After the reaction, the mixture is treated with an after-treatment solvent to obtain a crude product, which is then refined to achieve a purity of over 99.5% .
Industrial Production Methods
For industrial production, the method involves using 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a mass ratio of 1:0.8-2.0 . The reaction conditions are optimized to ensure high yield and minimal waste, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorobenzoyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution .
Scientific Research Applications
1-(2,3-Dichlorobenzoyl)piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biological responses . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-(2,3-Dichlorobenzoyl)piperazine include:
- 1-(2,4-Dichlorobenzoyl)piperazine
- 1-(2,5-Dichlorobenzoyl)piperazine
- 1-(3,4-Dichlorobenzoyl)piperazine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs . This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2,3-dichlorophenyl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-9-3-1-2-8(10(9)13)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQBMAQIQARJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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